
Siponimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Siponimod, also known as this compound, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis (MS), specifically secondary progressive multiple sclerosis (SPMS) with active disease. This compound helps in reducing the frequency of relapses and delaying the progression of physical disability in patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of siponimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Detailed synthetic routes are often proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented at various stages to ensure the consistency and safety of the product .
化学反応の分析
Types of Reactions
Siponimod undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
Phase III EXPAND Study
The pivotal Phase III EXPAND study demonstrated that siponimod significantly reduced the risk of confirmed disability progression by 21% at three months and 26% at six months compared to placebo . Additionally, it showed a reduction in annualized relapse rates by 55% and a decrease in brain volume loss by approximately 23% over 12 months . These findings highlight this compound's potential as a disease-modifying therapy for SPMS.
Table 1: Key Efficacy Outcomes from the EXPAND Study
Outcome Measure | This compound (2 mg/day) | Placebo | Hazard Ratio (95% CI) |
---|---|---|---|
Three-month confirmed disability progression | 21% reduction | Baseline | 0.79 (0.65-0.95) |
Six-month confirmed disability progression | 26% reduction | Baseline | - |
Annualized relapse rate | 55% reduction | Baseline | - |
Brain volume loss | 23% reduction | Baseline | - |
Long-term Safety Profile
Long-term safety data from the EXPAND study's extension phase indicated that this compound maintains a favorable safety profile over five years. Common adverse effects included low white blood cell counts, increased liver enzymes, and cardiovascular events; however, these were generally manageable and did not present new significant safety concerns .
Table 2: Common Adverse Effects Associated with this compound
Adverse Effect | Frequency |
---|---|
Low white blood cell count | Common |
Increased liver enzymes | Common |
Bradycardia (slow heart rate) | Occasional |
Macular edema | Rare |
Varicella zoster reactivation | Rare |
Implications for Treatment
This compound's approval represents a significant advancement in the management of SPMS, particularly for patients who have not responded adequately to other therapies. The drug provides an option for early intervention in disease progression, which is critical given the chronic nature of multiple sclerosis and its impact on patient quality of life .
Case Studies and Real-world Applications
Several case studies have illustrated this compound's effectiveness in clinical settings. For instance:
- Case Study 1 : A patient with SPMS who commenced treatment with this compound after experiencing significant disability progression reported improved mobility and reduced fatigue levels within six months of therapy initiation.
- Case Study 2 : In a cohort study involving patients previously treated with other disease-modifying therapies, those switched to this compound exhibited improved MRI outcomes and reduced relapse rates compared to their prior treatments.
These case studies underscore the practical benefits of this compound beyond clinical trials, reinforcing its role as a valuable therapeutic option.
作用機序
Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps in reducing the immune-mediated attack on myelin, which is characteristic of multiple sclerosis .
類似化合物との比較
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.
Ozanimod: A selective modulator of S1P1 and S1P5 receptors.
Ponesimod: Targets S1P1 receptors and is used for multiple sclerosis.
Uniqueness of Siponimod
This compound is unique in its selectivity for S1P1 and S1P5 receptors, which reduces the risk of off-target effects compared to other modulators like fingolimod. This selectivity contributes to its efficacy and safety profile in the treatment of multiple sclerosis .
特性
分子式 |
C29H35F3N2O3 |
---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |
InChIキー |
KIHYPELVXPAIDH-APTWKGOFSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
異性体SMILES |
CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |
正規SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
同義語 |
1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。